3-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde
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Overview
Description
3-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural features and reactivity . The presence of a fluorine atom at the 3-position and an aldehyde group at the 2-position makes this compound particularly interesting for various chemical transformations and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde typically involves the reaction of 2-aminopyridine with α-bromocinnamaldehyde in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out at elevated temperatures (around 100°C) under an oxygen atmosphere for several hours . This method allows for the formation of the imidazo[1,2-a]pyridine ring system with the desired functional groups.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
3-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid.
Reduction: 3-Fluoroimidazo[1,2-a]pyridine-2-methanol.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the aldehyde group, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid: Contains a chlorine atom at the 6-position and a carboxylic acid group.
Uniqueness
3-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde is unique due to the presence of both a fluorine atom and an aldehyde group, which imparts distinct reactivity and potential for diverse chemical transformations
Properties
IUPAC Name |
3-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O/c9-8-6(5-12)10-7-3-1-2-4-11(7)8/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMZOONMYMWLDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)F)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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